Mefuparib

Description

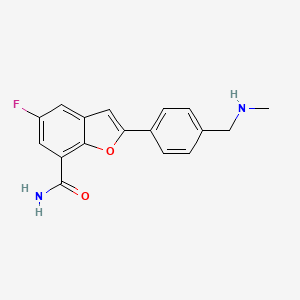

Structure

2D Structure

3D Structure

Properties

CAS No. |

1392502-82-7 |

|---|---|

Molecular Formula |

C17H15FN2O2 |

Molecular Weight |

298.31 g/mol |

IUPAC Name |

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide |

InChI |

InChI=1S/C17H15FN2O2/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15/h2-8,20H,9H2,1H3,(H2,19,21) |

InChI Key |

ROBJKLPZIPNAMV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Mefuparib's Mechanism of Action in Homologous Recombination (HR)-Deficient Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action for Mefuparib (MPH), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with a specific focus on its activity in cancer cells exhibiting homologous recombination (HR) deficiency.

Core Principle: Synthetic Lethality

The efficacy of this compound in HR-deficient cells is rooted in the principle of synthetic lethality . This occurs when the loss of two separate gene functions is lethal to a cell, while the loss of either one alone is not.[1] In this context, cancer cells with a pre-existing defect in the HR DNA repair pathway (e.g., due to BRCA1 or BRCA2 mutations) are viable. Similarly, normal cells can tolerate the inhibition of PARP enzymes. However, when PARP is inhibited by this compound in cells that are already HR-deficient, the combination of these two non-lethal events leads to catastrophic DNA damage and selective cell death.[1][2]

Detailed Mechanism of Action

This compound functions as a potent, substrate-competitive inhibitor of PARP1 and PARP2 enzymes.[3] These enzymes are critical components of the Base Excision Repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][5] The mechanism unfolds through a multi-step process:

-

PARP Inhibition and SSB Accumulation : In a healthy cell, PARP1 detects SSBs, binds to the damaged site, and synthesizes poly(ADP-ribose) (PAR) chains. This PARylation process recruits other essential DNA repair proteins to fix the break.[5] this compound inhibits this catalytic activity, preventing PAR formation and stalling the repair of SSBs.[3]

-

Conversion to Double-Strand Breaks (DSBs) : As the cell enters the S-phase of the cell cycle, the DNA replication machinery encounters these unrepaired SSBs. This leads to the collapse of the replication fork and the conversion of SSBs into more lethal DNA double-strand breaks (DSBs).[5][6]

-

Failure of DSB Repair in HR-Deficient Cells : In normal, HR-proficient cells, these DSBs are efficiently and accurately repaired by the Homologous Recombination pathway, a process that relies on key proteins such as BRCA1 and BRCA2.[1] However, in cancer cells with mutations in BRCA1/2 or other HR-related genes, this repair pathway is non-functional.[1][7]

-

Cell Cycle Arrest and Apoptosis : The accumulation of unrepaired DSBs in HR-deficient cells triggers a robust DNA damage response. This leads to an increase in the damage marker γH2AX, subsequent cell cycle arrest at the G2/M checkpoint, and ultimately, programmed cell death (apoptosis).[3]

This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the cornerstone of this compound's therapeutic window.[3]

Quantitative Data Summary

This compound demonstrates potent and selective anti-proliferative activity against a range of cancer cell lines with deficiencies in the HR pathway.

Table 1: In Vitro Proliferation Inhibition (IC50)

| Cell Line | Cancer Type | HR Deficiency Status | This compound IC50 (μM) | AZD2281 (Olaparib) IC50 (μM) |

| V-C8 | Chinese Hamster Fibroblast | BRCA2−/− | Not specified, but 46.85x more potent than V79 | Not specified |

| V79 | Chinese Hamster Fibroblast | Wild-Type | Not specified | Not specified |

| MDA-MB-436 | Breast Cancer | BRCA1−/− | 0.12 | 0.23 |

| Capan-1 | Pancreatic Cancer | BRCA2−/− | 0.21 | 0.31 |

| RD-ES | Ewing's Sarcoma | EWS-FLI1 | 3.64 | 15.68 |

| A-204 | Rhabdomyosarcoma | EWS-FLI1 | 2.51 | 4.67 |

| PC-3 | Prostate Cancer | PTEN−/− | 2.12 | 2.56 |

| U251 | Glioblastoma | PTEN−/− | 3.51 | 7.89 |

| Average | Various | HR-Deficient | 2.16 | 5.57 |

| Data sourced from a study demonstrating this compound's potent in vitro effects.[3] The average IC50 for this compound was 2.58-fold more potent than AZD2281 across 11 tested HR-deficient cell lines.[3] |

Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)

| Model | Treatment Group | Dosage | Tumor Growth Inhibition |

| V-C8 (BRCA2−/−) Xenograft | This compound | 80 mg/kg (every other day) | Significant Inhibition |

| V-C8 (BRCA2−/−) Xenograft | This compound | 180 mg/kg (every other day) | Strong Inhibition |

| V-C8 (BRCA2−/−) Xenograft | AZD2281 (Olaparib) | 100 mg/kg (every day) | Inhibition between 80 & 180 mg/kg MPH |

| V79 (Wild-Type) Xenograft | This compound or AZD2281 | Similar dosages | No significant inhibition |

| This in vivo data confirms the selective synthetic lethality of this compound in HR-deficient tumors.[3] |

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to characterizing this compound's mechanism of action.

Cell Proliferation Assay (SRB Assay)

-

Cell Plating : Seed cancer cells (e.g., MDA-MB-436, Capan-1) in 96-well plates at a density of 3,000-8,000 cells per well and incubate for 24 hours.

-

Drug Treatment : Expose cells to a serial dilution of this compound or a control vehicle for 72 hours.

-

Cell Fixation : Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining : Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Solubilization : Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Data Acquisition : Measure the optical density (OD) at 515 nm using a microplate reader.

-

Analysis : Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) by fitting the dose-response data to a nonlinear regression model.

Western Blotting for Pharmacodynamic Markers (PAR and γH2AX)

-

Cell Lysis : Treat HR-deficient cells (e.g., V-C8) with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Denature 20-40 μg of protein from each sample and separate them by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against PAR, phospho-Histone H2A.X (Ser139, i.e., γH2AX), and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Densitometry analysis can be used to quantify the changes in PAR and γH2AX levels relative to the loading control. A decrease in PAR formation indicates PARP inhibition, while an increase in γH2AX indicates an increase in DNA double-strand breaks.[3]

In Vivo Xenograft Tumor Model

-

Cell Implantation : Subcutaneously inject a suspension of HR-deficient cancer cells (e.g., 5 x 10^6 V-C8 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment : Randomize mice into treatment groups: Vehicle control, this compound (e.g., 80 mg/kg and 180 mg/kg, administered intraperitoneally every other day), and a positive control like AZD2281.

-

Monitoring : Measure tumor volume (using calipers) and mouse body weight every 2-3 days throughout the study.

-

Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γH2AX).

-

Analysis : Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Compare the final tumor weights between groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.[3]

References

- 1. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

Pharmacological profile of Mefuparib hydrochloride (MPH)

An In-depth Technical Guide to the Pharmacological Profile of Mefuparib Hydrochloride (MPH)

Introduction

This compound hydrochloride (MPH), also known as CVL218, is a novel and potent, orally active, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It competitively targets PARP1 and PARP2, enzymes crucial for DNA single-strand break repair.[4][5] By inhibiting these enzymes, MPH induces synthetic lethality in cancer cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[6][7] This technical guide provides a comprehensive overview of the pharmacological profile of MPH, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used for its evaluation.

Pharmacodynamics

The pharmacodynamic effects of MPH are centered on its potent and selective inhibition of PARP1 and PARP2. This inhibition leads to a cascade of cellular events culminating in the selective killing of cancer cells with deficient DNA repair mechanisms.

Mechanism of Action

MPH functions as a substrate-competitive inhibitor of PARP1 and PARP2.[4][7] The inhibition of PARP activity prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with HR deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis.[5][6][7] This selective targeting of HR-deficient cells is known as synthetic lethality.

Key downstream effects of MPH's PARP inhibition include:

-

Reduced Poly(ADP-ribose) (PAR) Formation: Inhibition of PARP enzymatic activity leads to a measurable decrease in intracellular PAR levels.[5][6]

-

Enhanced γH2AX Levels: The accumulation of unrepaired DSBs is marked by an increase in the phosphorylation of histone H2AX (γH2AX), a sensitive biomarker of DNA damage.[5][6][7]

-

Induction of G2/M Arrest and Apoptosis: The overwhelming DNA damage triggers cell cycle arrest at the G2/M checkpoint and subsequently induces programmed cell death (apoptosis).[4][7][8]

In Vitro Activity

MPH has demonstrated potent inhibitory activity against PARP1 and PARP2 and selectivity over other PARP family members. It effectively inhibits the proliferation of various human cancer cell lines, particularly those with HR deficiencies.

Table 1: In Vitro Inhibitory Activity of this compound Hydrochloride

| Target | IC50 Value | Assay Type |

| PARP1 | 3.2 nM[4][5] | Biotinylated NAD+-based assay |

| 35.89 nM[6] | ELISA | |

| PARP2 | 1.9 nM[4][5] | Biotinylated NAD+-based assay |

| TNKS1 (PARP5a) | 1.6 µM[4][8] | Not Specified |

| TNKS2 (PARP5b) | 1.3 µM[4][8] | Not Specified |

| PARP3 | >10 µM[4][8] | Not Specified |

| PARP6 | >10 µM[4][8] | Not Specified |

| Human Cancer Cell Lines (Average) | 2.16 µM (Range: 0.12 µM - 3.64 µM)[4][8] | Proliferation Assay |

In Vivo Activity

Preclinical studies using animal models have confirmed the potent anticancer activity of MPH. In xenograft models using HR-deficient cancer cells, orally administered MPH led to significant, dose-dependent tumor growth inhibition.[6][8] For instance, in V-C8 (BRCA2-deficient) xenografts, treatment with MPH resulted in the complete disappearance of some tumors, particularly at higher doses.[8] Furthermore, MPH has been shown to synergistically enhance the efficacy of DNA-damaging agents like temozolomide in HR-proficient xenograft models.[6][7]

Pharmacokinetics

MPH exhibits favorable pharmacokinetic properties that support its clinical development, including high water solubility, good oral bioavailability, and extensive tissue distribution.[6]

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride in Animals

| Species | Dose (Oral) | T1/2 (hours) | Cmax (ng/mL) | Bioavailability | Reference |

| SD Rats | 10 mg/kg | 1.07 - 1.3 | 116 | 40% - 100% | [4][6][8] |

| 20 mg/kg | 1.07 - 1.3 | 313 | 40% - 100% | [4][6][8] | |

| 40 mg/kg | 1.07 - 1.3 | 725 | 40% - 100% | [4][6][8] | |

| 3 mg/kg | 1.6 ± 0.7 | Not Reported | 31.8% | [3] | |

| Cynomolgus Monkeys | 5 mg/kg | 2.16 - 2.7 | 114 | 40% - 100% | [4][6][8] |

| 10 mg/kg | 2.16 - 2.7 | 258 | 40% - 100% | [4][6][8] | |

| 20 mg/kg | 2.16 - 2.7 | 608 | 40% - 100% | [4][6][8] |

Absorption and Distribution

MPH possesses excellent water solubility (>35 mg/mL), which is significantly higher than that of the first-generation PARP inhibitor olaparib (AZD2281).[6] This property facilitates its formulation and oral absorption.[6] A key pharmacokinetic feature of MPH is its high tissue distribution; in rats, the average drug concentrations in tissues were found to be 33-fold higher than in plasma.[6][7] Studies have also indicated that MPH can penetrate the blood-brain barrier (BBB), potentially mediated by uptake transporters.[1][9]

Metabolism and Excretion

Following administration, MPH is rapidly metabolized, with M8 identified as the major metabolite in plasma, urine, feces, and bile in rats.[1] The drug is primarily eliminated through feces.[1] Within 168 hours after oral administration in rats, 97.15% of the dose was recovered in urine and feces.[1] Biliary excretion also plays a role, with 41.87% of the radioactive dose recovered in bile within 72 hours.[1]

Experimental Protocols

In Vitro PARP1/2 Inhibition Assay (Biotinylated NAD+-based)

-

Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing stimulatory DNA.

-

Varying concentrations of this compound hydrochloride are added to the wells.

-

The enzymatic reaction is initiated by adding a mix of biotinylated NAD+ and NAD+.

-

The reaction is allowed to proceed for a specified time at room temperature and then stopped.

-

The biotinylated PAR incorporated onto the captured histone proteins is detected using a streptavidin-conjugated reporter.

-

The signal is read on a plate reader, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Assay (Xenograft Model)

-

Nude mice are subcutaneously inoculated with HR-deficient cancer cells (e.g., BRCA1-deficient MDA-MB-436).[6]

-

Once xenografts reach a volume of 100–200 mm³, mice are randomized into vehicle control and MPH-treated groups.[6]

-

A single oral dose of MPH is administered.[6]

-

At various time points post-administration, blood and tumor xenograft samples are collected.[6]

-

Plasma and tumor tissue concentrations of MPH are determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6]

-

Tumor lysates are analyzed for pharmacodynamic biomarkers. PAR formation is assessed via western blot or ELISA, and γH2AX levels are measured by western blot or immunohistochemistry to confirm target engagement and downstream effects.[6]

Visualizations

Signaling Pathway and Logical Relationships

Caption: Mechanism of synthetic lethality induced by this compound hydrochloride.

Caption: Experimental workflow for an in vivo xenograft study of MPH.

Caption: Logical relationship of MPH properties contributing to its efficacy.

Conclusion

This compound hydrochloride is a promising PARP1/2 inhibitor with a well-defined pharmacological profile. Its high potency, selectivity, and mechanism of synthetic lethality provide a strong rationale for its use in HR-deficient cancers.[6][7] The compound's excellent pharmaceutical properties, including high water solubility and favorable pharmacokinetics, distinguish it from earlier-generation PARP inhibitors and strongly support its ongoing clinical development as a novel cancer therapy.[6] The clear relationship between PARP inhibition and anticancer activity, evidenced by pharmacodynamic biomarkers like PAR and γH2AX, further solidifies its therapeutic potential.[7]

References

- 1. Absorption, distribution, metabolism, and excretion of [14C]this compound (CVL218), a novel PARP1/2 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 6. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

Mefuparib: A Selective PARP1/2 Inhibitor for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, leads to synthetic lethality. This targeted therapeutic strategy has shown significant promise in the treatment of various solid tumors. This compound distinguishes itself from other PARP inhibitors through its high water solubility and favorable pharmacokinetic profile, suggesting potential for enhanced clinical utility.[2]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of PARP1 and PARP2.[1][2] It competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of the PARP enzymes.[2] This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a crucial step in the recruitment of DNA repair machinery to sites of DNA damage.

The inhibition of PARP-mediated SSB repair by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired through the HR pathway. However, in cancer cells with HR deficiency (HRD), the repair of these DSBs is compromised, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3] This selective killing of HR-deficient cancer cells is the principle of synthetic lethality exploited by this compound.

Furthermore, this compound has been shown to induce G2/M cell cycle arrest and increase the levels of γH2AX, a marker of DNA double-strand breaks, in HR-deficient cells.[1][2][4]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound as a PARP1/2 inhibitor.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of PARP1 and PARP2 with high selectivity over other PARP family members.

| Target | IC50 (nM) | Reference |

| PARP1 | 3.2 | [1][4] |

| PARP2 | 1.9 | [1][4] |

| TNKS1 | 1600 | [4] |

| TNKS2 | 1300 | [4] |

| PARP3 | >10000 | [4] |

| PARP6 | >10000 | [4] |

In Vitro Antiproliferative Activity

This compound exhibits potent antiproliferative activity against various cancer cell lines, particularly those with HR deficiencies.

| Cell Line | Cancer Type | HR Status | IC50 (μM) | Reference |

| V-C8 | Chinese Hamster Ovary | BRCA2 deficient | ~0.1 | [2] |

| V79 | Chinese Hamster Ovary | Wild-type | >10 | [2] |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.5 | [2] |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | ~0.2 | [2] |

| SW620 | Colorectal Cancer | Wild-type | >10 | [2] |

In Vivo Efficacy in Xenograft Models

This compound demonstrates significant antitumor activity in vivo in HR-deficient xenograft models.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| V-C8 | Chinese Hamster Ovary | 100 mg/kg, p.o., qd | ~90 | [2] |

| MDA-MB-436 | Breast Cancer | 100 mg/kg, p.o., qd | ~80 | [2] |

| BR-05-0028 PDX | Breast Cancer | 160 mg/kg, p.o., qod | Significant inhibition | [4] |

Pharmacokinetic Parameters

| Species | Dose (mg/kg, oral) | T1/2 (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |

| SD Rats | 10 | 1.07 | 116 | 40-100 | [2][4] |

| SD Rats | 20 | 1.3 | 725 | 40-100 | [2][4] |

| SD Rats | 40 | 1.1 | 116-725 | 40-100 | [4] |

| Cynomolgus Monkeys | 5 | 2.16 | 114 | 40-100 | [2][4] |

| Cynomolgus Monkeys | 10 | 2.7 | 608 | 40-100 | [2][4] |

| Cynomolgus Monkeys | 20 | 2.5 | 114-608 | 40-100 | [4] |

Phase I Clinical Trial Results (Advanced Solid Tumors)

A Phase I dose-escalation trial evaluated the safety and tolerability of this compound (CVL218) in patients with pretreated advanced solid tumors.[5][6]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 700 mg BID | [5][6] |

| Dose-Limiting Toxicities (DLTs) | Occurred in 3 patients (1 in 700 mg BID, 2 in 850 mg BID) | [5][6] |

| Most Common Treatment-Related Adverse Events (TRAEs) | Vomiting (76.9%), Nausea (76.9%), Diarrhea (38.5%) | [5][6] |

| Disease Control Rate (DCR) - Overall | 70.8% | [5][6] |

| DCR at Recommended Dose (700 mg BID) | 100% | [5][6] |

Experimental Protocols

PARP1/2 Enzymatic Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP1 and PARP2 enzymes.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone-coated 96-well plates

-

NAD+

-

Activated DNA

-

This compound (or other test compounds)

-

Anti-PAR antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then in reaction buffer.

-

To each well of the histone-coated plate, add reaction buffer, activated DNA, and NAD+.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the PARP1 or PARP2 enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the anti-PAR antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate as in step 6.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate as in step 6.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., MDA-MB-436)

-

Matrigel (or other appropriate matrix)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant the cancer cells, typically mixed with Matrigel, into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., daily) to the treatment group.

-

Administer the vehicle control to the control group following the same schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a promising selective PARP1/2 inhibitor with a compelling preclinical profile characterized by potent and selective enzymatic inhibition, significant in vitro and in vivo antitumor activity in HR-deficient cancer models, and favorable pharmacokinetic properties. Early clinical data from a Phase I trial have demonstrated a manageable safety profile and preliminary signs of efficacy in patients with advanced solid tumors. The data presented in this technical guide support the continued investigation of this compound as a potential therapeutic agent for cancers with underlying DNA repair deficiencies. Further clinical development will be crucial to fully elucidate its therapeutic potential and establish its role in the landscape of cancer treatment.

References

- 1. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Phase I Clinical Trial of CVL218, a Novel PARP1/2 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP1 enzyme inhibition assays [bio-protocol.org]

In Vitro Anticancer Activity of Mefuparib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib (hydrochloride), also known as MPH, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] As a critical enzyme in the base excision repair (BER) pathway, PARP plays a crucial role in DNA repair. Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[2] this compound distinguishes itself with high water solubility (>35 mg/ml) and potent, substrate-competitive inhibition of PARP1/2.[2] This document provides a comprehensive technical overview of the in vitro anticancer activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anticancer effects primarily through the potent inhibition of PARP1 and PARP2. This inhibition prevents the repair of DNA single-strand breaks (SSBs). In rapidly dividing cancer cells, these unrepaired SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs) during replication.

In cells with a functional homologous recombination (HR) repair system, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiencies (e.g., due to BRCA1/2 mutations), these DSBs accumulate, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cells is known as synthetic lethality.[2]

The molecular cascade initiated by this compound involves:

-

Inhibition of PARP1/2: this compound competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.

-

Reduction of PAR Formation: This leads to a decrease in the formation of PAR polymers at sites of DNA damage.[2]

-

Accumulation of DNA Damage: The inhibition of SSB repair results in the accumulation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX).[2]

-

Induction of Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and subsequent programmed cell death (apoptosis).[2]

Data Presentation: Quantitative In Vitro Activity

The in vitro potency and efficacy of this compound have been quantified through various assays, as summarized in the tables below.

Table 1: Inhibitory Activity against PARP Enzymes

| Enzyme | IC50 (nM) | Assay Type |

| PARP1 | 3.2 | Biotinylated NAD+-based assay |

| PARP2 | 1.9 | Biotinylated NAD+-based assay |

Data sourced from MedChemExpress and Probechem Biochemicals product descriptions, referencing He JX, et al. Oncotarget. 2017.[1][3]

Table 2: Proliferation-Inhibitory Effects (IC50) on Various Cancer Cell Lines

| Cell Line | Tissue of Origin | HR Deficiency | This compound IC50 (μM) |

| V-C8 | Chinese Hamster | BRCA2-/- | 0.12 |

| Capan-1 | Pancreatic Cancer | BRCA2-/- | 0.25 |

| MDA-MB-436 | Breast Cancer | BRCA1-/- | 0.33 |

| RD-ES | Ewing's Sarcoma | EWS-FLI1 | 1.45 |

| U251 | Glioblastoma | PTEN-/- | 1.89 |

| U-87 MG | Glioblastoma | PTEN-/- | 2.11 |

| A-673 | Ewing's Sarcoma | EWS-FLI1 | 2.34 |

| SK-ES-1 | Ewing's Sarcoma | EWS-FLI1 | 2.56 |

| M-14 | Melanoma | PTEN-/- | 3.12 |

| PC-3 | Prostate Cancer | PTEN-/- | 3.64 |

| DU-145 | Prostate Cancer | PTEN-/- | 3.64 |

| Average | 2.16 |

Data extracted from He JX, et al. Oncotarget. 2017. The study demonstrated that this compound is significantly more potent than the first-generation PARP inhibitor, AZD2281 (Olaparib), across this panel of HR-deficient cell lines.

Table 3: Induction of Cell Cycle Arrest and Apoptosis in V-C8 (BRCA2-/-) Cells

| Treatment | Concentration (μM) | % of Cells in G2/M Phase (24h) | % of Apoptotic Cells (48h) |

| Control | 0 | Baseline | Baseline |

| This compound | 1 | Increased | Increased |

| This compound | 3 | Significantly Increased | Significantly Increased |

| This compound | 10 | Markedly Increased | Markedly Increased |

Qualitative summary based on graphical data from He JX, et al. Oncotarget. 2017. The study reported a concentration-dependent increase in both G2/M arrest and apoptosis in HR-deficient V-C8 cells, with minimal effect on HR-proficient V79 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro anticancer activity, based on the procedures described by He JX, et al. in Oncotarget (2017).

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for 72 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined using a non-linear regression analysis of the dose-response curves.

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.

-

Cell Treatment: Cells (e.g., V-C8 and V79) are treated with varying concentrations of this compound (e.g., 1, 3, 10 μM) or vehicle for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with ice-cold PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A in PBS for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are treated with this compound at various concentrations for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions. The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

-

Data Analysis: The percentage of apoptotic cells (both early and late) is calculated.

Western Blotting for PAR and γH2AX

This technique is used to detect changes in protein levels indicative of PARP inhibition and DNA damage.

-

Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against PAR or phospho-H2AX (Ser139) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway of this compound's Anticancer Activity

Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

Experimental Workflow for Determining IC50

Caption: Workflow for assessing cell viability and calculating IC50 using the MTT assay.

References

- 1. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

Mefuparib's Impact on PAR Formation and γH2AX Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] It operates in a substrate-competitive manner and has demonstrated significant anticancer activity both in laboratory settings and in living organisms.[1][3] A key aspect of its mechanism of action is the targeted disruption of the DNA damage response (DDR) pathway, particularly in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[4][5] This guide provides a detailed examination of this compound's core effects on two critical biomarkers of its activity: the reduction of poly(ADP-ribose) (PAR) formation and the enhancement of γH2AX levels, a marker for DNA double-strand breaks.[3] The relationship between this compound's anticancer effects and its impact on PAR formation and γH2AX accumulation suggests these can serve as valuable pharmacodynamic biomarkers.[6]

Mechanism of Action: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for sensing and initiating the repair of DNA single-strand breaks (SSBs).[7][8] When a DNA break occurs, PARP binds to the damaged site and synthesizes chains of PAR, which act as a scaffold to recruit other DNA repair proteins.[8]

This compound exerts its therapeutic effect through a mechanism known as "synthetic lethality."[4] In healthy cells with functional HR repair pathways, the inhibition of PARP-mediated SSB repair is not lethal, as the resulting double-strand breaks (DSBs) that form during DNA replication can be efficiently repaired.[5] However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death (apoptosis).[4][5]

This compound's action is twofold:

-

Catalytic Inhibition: It competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR chains and stalling the recruitment of the DNA repair machinery.[4]

-

PARP Trapping: By inhibiting PARP's auto-PARylation (a process where PARP modifies itself to be released from the DNA), this compound "traps" the PARP enzyme on the DNA at the site of the break.[9][10] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[9]

Quantitative Analysis of this compound's Effects

The efficacy of this compound as a PARP inhibitor is quantified by its ability to inhibit PAR formation and subsequently induce DNA damage, as measured by γH2AX levels.

Table 1: this compound's Inhibitory Potency on PARP Enzymes and PAR Formation

| Parameter | Value | Assay System | Reference |

| PARP1 IC₅₀ | 3.2 nM | Biotinylated NAD⁺-based assay | [1] |

| 35.89 nM | ELISA | [4] | |

| PARP2 IC₅₀ | 1.9 nM | Biotinylated NAD⁺-based assay | [1] |

| PARP3 IC₅₀ | >10 µM | Not Specified | [1] |

| TNKS1 IC₅₀ | 1.6 µM | Not Specified | [1] |

| TNKS2 IC₅₀ | 1.3 µM | Not Specified | [1] |

| PAR Formation Inhibition | >90% reduction at 0.5 h | In vivo (PBMCs and xenografts) | [4] |

Table 2: this compound-Induced Enhancement of γH2AX Levels

| Cell Line/Model | This compound Concentration/Dose | Duration of Treatment | Observation | Reference |

| MDA-MB-436 (BRCA1-deficient) | 1-10 µM | 24 hours | Concentration-dependent increase in γH2AX | [1] |

| V-C8 (BRCA2-deficient) | Not specified | Not specified | Increased levels of γH2AX | [4] |

| MDA-MB-436 Xenografts | Not specified | Time- and dose-dependent | Time- and dose-dependent increase in γH2AX | [4] |

Experimental Protocols

PARP Inhibition Assays (Cell-Free)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PARP1 and PARP2 enzymatic activity.

-

Methodology (ELISA-based):

-

A reaction system is prepared containing PARP1 enzyme, NAD⁺ (the substrate for PAR synthesis), activated DNA, and histones.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reaction is allowed to proceed, during which PARP1 synthesizes PAR chains on histone proteins.

-

The amount of PAR produced is quantified using an anti-PAR antibody in an ELISA format.

-

The IC₅₀ value is calculated from the concentration-response curve of this compound's inhibition of PAR formation.[4]

-

-

Methodology (Western Blotting):

-

A similar but larger-scale reaction is set up.

-

After the reaction, the proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an anti-PAR antibody to visualize the extent of PARylation.

-

A reduction in the PAR signal in the presence of this compound indicates inhibition.[4]

-

γH2AX Accumulation Assays (Cell-Based)

-

Objective: To measure the induction of DNA double-strand breaks in cells treated with this compound.

-

Methodology (Immunofluorescence Confocal Microscopy):

-

Cells (e.g., V-C8 or MDA-MB-436) are cultured on coverslips and treated with this compound for a specified duration.

-

The cells are then fixed, permeabilized, and incubated with a primary antibody specific for γH2AX.

-

A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The formation of distinct fluorescent foci (representing sites of DSBs) within the nuclei is visualized and quantified using a confocal microscope.[4]

-

-

Methodology (Western Blotting):

-

Cells are treated with this compound, and whole-cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody against γH2AX.

-

An internal loading control, such as β-actin or histone H3, is also probed to ensure equal protein loading.

-

The intensity of the γH2AX band relative to the loading control is quantified to determine the increase in γH2AX levels.[4]

-

In Vivo Pharmacodynamic Assays

-

Objective: To assess the effect of this compound on PAR formation and γH2AX levels in a living organism.

-

Methodology:

-

Nude mice bearing xenografts of human cancer cells (e.g., BRCA1-deficient MDA-MB-436) are used.

-

Mice are administered a single oral dose of this compound.

-

At various time points after administration, blood samples and tumor tissues are collected.

-

Peripheral blood mononuclear cells (PBMCs) are isolated from the blood.

-

The levels of PAR formation in PBMCs and tumor cells are measured, typically normalized to the amount of PARP1 protein present.

-

The levels of γH2AX in the tumor cells are determined by Western blotting, using β-actin as a loading control.[4]

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits PARP, leading to DSBs and apoptosis in HR-deficient cells.

Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound is a highly effective PARP1/2 inhibitor that functions by reducing PAR formation and trapping PARP enzymes on DNA.[4][9] This dual action leads to an accumulation of DNA double-strand breaks, evidenced by a significant increase in γH2AX levels, particularly in cancer cells with homologous recombination deficiencies.[1][4] The robust correlation between this compound's inhibition of PARP, the induction of γH2AX, and its ultimate anticancer efficacy establishes these two molecules as critical pharmacodynamic biomarkers.[3][6] These biomarkers are invaluable for the ongoing clinical development of this compound, allowing for the direct assessment of target engagement and biological effect in both preclinical models and patient samples.[11] Coupled with its favorable pharmacokinetic properties, such as high water solubility and excellent tissue distribution, this compound stands as a promising therapeutic agent in the landscape of targeted cancer therapy.[4][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound hydrochloride | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 3. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. DNA Damage Response Inhibitors in Cholangiocarcinoma: Current Progress and Perspectives [mdpi.com]

- 9. New mechanism of action for PARP inhibitors discovered - ecancer [ecancer.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Mefuparib's Journey Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant ability of mefuparib (also known as MPH or CVL218), a potent poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, to cross the blood-brain barrier (BBB). This compound's efficient penetration into the central nervous system (CNS) presents a promising avenue for the treatment of brain malignancies and other neurological disorders. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and potential transport mechanisms governing its entry into the brain.

Quantitative Assessment of Blood-Brain Barrier Permeability

This compound demonstrates substantial accumulation in the brain, a characteristic that sets it apart from some other PARP inhibitors. The high concentration of this compound in the brain relative to plasma strongly indicates an efficient transport mechanism across the BBB.

| Parameter | Species | Value | Method | Reference |

| Brain-to-Plasma Concentration Ratio | Rat | 10 | In vivo oral administration, LC-MS/MS | [1] |

| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | Rat | 7.01 (observed), 8.42 (simulated) | In vivo brain/plasma distribution study | [2] |

| Brain Protein Binding | Rat | 88.16% | Not specified | [2] |

Note: A Kp,uu,brain value significantly greater than 1 is indicative of active transport into the brain.[2]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of this compound's ability to cross the BBB involves rigorous in vivo studies coupled with sensitive bioanalytical techniques.

In Vivo Animal Studies

A common experimental design to assess the CNS distribution of this compound involves pharmacokinetic studies in rodents.

Animal Model:

-

Species: Sprague-Dawley (SD) rats are frequently used.[1]

-

Administration: this compound is administered orally (p.o.) via gavage.[1][3]

Sample Collection:

-

Blood: Blood samples are collected at predetermined time points following administration.

-

Brain Tissue: Following the final blood collection, animals are euthanized, and brain tissue is harvested.[1]

Sample Processing:

-

Plasma: Blood is processed to obtain plasma.

-

Brain Homogenate: Brain tissue is homogenized to prepare it for analysis.

Bioanalytical Method: UPLC-MS/MS

Quantification of this compound in plasma and brain homogenate is typically performed using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Sample Preparation:

-

Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent such as a mixture of acetonitrile and methanol is added to the plasma or brain homogenate samples.[4]

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing this compound, is collected for analysis.

Chromatographic and Mass Spectrometric Conditions (General Example):

-

UPLC System: A system equipped with a binary solvent manager and a sample manager.

-

Column: A reverse-phase column, such as a C18 column, is commonly used for separation.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vivo blood-brain barrier permeability of this compound.

Mechanism of Transport Across the Blood-Brain Barrier

The high Kp,uu,brain value of this compound strongly suggests that its entry into the brain is not solely dependent on passive diffusion but is facilitated by an active transport system.[2] While the specific transporters responsible for this compound uptake into the brain have not been definitively identified in the reviewed literature, the data points towards the involvement of uptake transporters.

Many other PARP inhibitors are known to be substrates of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain, thereby limiting their efficacy for CNS targets.[1] The pronounced brain accumulation of this compound suggests that it may either not be a significant substrate for these efflux pumps, or that the activity of influx transporters surpasses that of efflux transporters.

The following diagram illustrates the proposed mechanism of this compound transport across the blood-brain barrier.

Further research is warranted to identify the specific uptake transporters that facilitate the entry of this compound into the CNS. This knowledge will be invaluable for optimizing its therapeutic application for brain-related diseases and for predicting potential drug-drug interactions.

References

- 1. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism, and excretion of [14C]this compound (CVL218), a novel PARP1/2 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Drug-Drug Interactions at Organic Cation Transporter 1 [frontiersin.org]

Preclinical Efficacy of Mefuparib (CVL218): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib (CVL218), also known as this compound hydrochloride (MPH), is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1] Preclinical data have demonstrated its significant potential in cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) repair pathway. This technical guide provides an in-depth overview of the preclinical efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions as a substrate-competitive inhibitor of PARP1 and PARP2.[2][3] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.

In cancer cells with compromised HR repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality, where the inhibition of two different DNA repair pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) is lethal to the cell, while the loss of either pathway alone is not.

The key molecular events following this compound treatment in HR-deficient cells include:

-

Reduced Poly(ADP-ribose) (PAR) formation: Inhibition of PARP enzymatic activity leads to a decrease in the synthesis of PAR chains, which are critical for recruiting other DNA repair proteins to the site of damage.[2][3]

-

Enhanced γH2AX levels: The accumulation of unrepaired DSBs triggers the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[2][3]

-

Induction of G2/M arrest and apoptosis: The extensive DNA damage and genomic instability lead to cell cycle arrest at the G2/M checkpoint and subsequent programmed cell death (apoptosis).[2][3]

Quantitative Preclinical Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy: PARP Inhibition and Anti-proliferative Activity

This compound demonstrates potent inhibition of PARP1 and PARP2 enzymes and exhibits significant anti-proliferative effects against a panel of cancer cell lines, particularly those with HR deficiencies.

| Parameter | This compound (CVL218) | Reference Compound (AZD2281) | Reference |

| PARP1 IC50 (ELISA) | 3.2 nM | - | [1] |

| PARP2 IC50 | 1.9 nM | - | [1] |

| TNKS1 IC50 | 1.6 µM | - | [1] |

| TNKS2 IC50 | 1.3 µM | - | [1] |

| PARP3 IC50 | >10 µM | - | [1] |

| PARP6 IC50 | >10 µM | - | [1] |

| Average IC50 in HR-deficient cancer cell lines | 2.16 µM (range: 0.12 - 3.64 µM) | More potent than AZD2281 | [2] |

In Vivo Efficacy: Xenograft Models

This compound has shown significant tumor growth inhibition in various preclinical xenograft models.

| Xenograft Model | Treatment | Key Findings | Reference |

| MDA-MB-436 (BRCA1-/- breast cancer) | 40 mg/kg and 80 mg/kg, every other day | Dose- and time-dependent inhibition of tumor growth. Complete disappearance of 1/2 of xenografts in the high-dose group. Efficacy of 30 mg/kg/day AZD2281 was between the two this compound doses. | [2] |

| SW620 (HR-proficient colorectal cancer) with Temozolomide (TMZ) | 80 mg/kg and 160 mg/kg this compound + 2 mg/kg TMZ, every other day | This compound alone had minimal effect. In combination, it potentiated the growth-inhibitory effects of TMZ, with combination ratios of 2.0 and 2.8, respectively, indicating synergy. | [2] |

| BR-05-0028 (BRCA1-mutated breast cancer PDX) | 160 mg/kg, once every other day for 21 days | Inhibited the growth of the patient-derived xenograft without obvious loss of body weight. | [1][2] |

Pharmacokinetic Parameters

Pharmacokinetic studies in rats and monkeys have demonstrated favorable properties for this compound.

| Species | Dose | T1/2 | Cmax | Bioavailability | Reference |

| SD Rats | 10, 20, 40 mg/kg (oral) | 1.07 - 1.3 hours | 116 - 725 ng/mL | 40% - 100% | [1][2] |

| Cynomolgus Monkeys | 5, 10, 20 mg/kg (oral) | 2.16 - 2.7 hours | 114 - 608 ng/mL | 40% - 100% | [1][2] |

Note: this compound exhibits high tissue distribution, with average concentrations in rat tissues being 33-fold higher than in plasma.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PARP1/2 Enzymatic Inhibition Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of this compound against PARP1 and PARP2 enzymes.

Methodology:

-

Plate Coating: 96-well plates are pre-coated with histones.

-

Reaction Mixture Preparation: A reaction buffer containing NAD+ and an activator deoxyoligonucleotide is prepared.

-

Compound Addition: this compound or a vehicle control is added to the wells.

-

Enzyme Addition: Recombinant human PARP1 or PARP2 is added to initiate the reaction. The plate is incubated for 1.5 hours.

-

Detection:

-

The plate is washed with PBST.

-

An anti-PAR polyclonal antibody is added and incubated for 1.5 hours.

-

After another wash, a secondary antibody conjugated to horseradish peroxidase (HRP) is added and incubated for 30 minutes.

-

A substrate solution (e.g., OPD and H2O2) is added, and the colorimetric reaction is allowed to proceed for 10 minutes.

-

-

Measurement: The reaction is stopped with sulfuric acid, and the absorbance is measured at 490 nm using a multi-well spectrophotometer.

-

Data Analysis: The inhibition rate is calculated, and the IC50 value is determined using the Logit method.

γH2AX Accumulation Assay (Immunofluorescence)

Objective: To visualize and quantify the formation of DNA double-strand breaks in cells treated with this compound.

Methodology:

-

Cell Culture: Cells are grown on chamber slides and treated with this compound or a vehicle control.

-

Fixation and Permeabilization:

-

Cells are fixed with 4% formaldehyde for 15 minutes at room temperature.

-

Cells are then permeabilized with 0.2% Triton X-100.

-

-

Blocking: Non-specific binding is blocked with 10% goat serum.

-

Primary Antibody Incubation: Cells are incubated with a mouse monoclonal anti-phospho-Histone H2AX (Ser139) (γH2AX) antibody at 37°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with an Alexa 488-conjugated anti-mouse secondary antibody at 37°C.

-

Mounting and Visualization: Coverslips are mounted with an antifade reagent containing DAPI for nuclear counterstaining. Fluorescence images are captured using a laser confocal microscope.

-

Quantification: The number of γH2AX foci per nucleus is counted in a minimum of 100 cells per treatment group.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-436) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered this compound (orally), a vehicle control, and/or a positive control (e.g., AZD2281) according to the specified dosing schedule.

-

Monitoring: Tumor size and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: V = (Width^2 × Length) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound (CVL218) leading to synthetic lethality.

Caption: General workflow for preclinical evaluation of this compound (CVL218).

Conclusion

The preclinical data for this compound (CVL218) strongly support its continued development as a promising anticancer agent. Its potent and selective inhibition of PARP1/2, favorable pharmacokinetic profile, and robust in vivo efficacy in homologous recombination-deficient tumor models highlight its potential as a targeted therapy. The well-characterized mechanism of action, centered on the principle of synthetic lethality, provides a solid foundation for patient selection and biomarker development in future clinical trials. This technical guide summarizes the key preclinical findings and methodologies that underpin the therapeutic potential of this compound.

References

Methodological & Application

Application Notes: Mefuparib in Combination with Temozolomide

Introduction

Mefuparib (hydrochloride salt, MPH; also known as CVL218) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, resulting in toxic DNA double-strand breaks (DSBs).[3][4] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death via a mechanism known as synthetic lethality.[3][4]

Temozolomide (TMZ) is an oral alkylating agent that is a standard-of-care chemotherapy for glioblastoma.[5] It induces DNA damage primarily by methylating DNA bases, including the O6, N7, and N3 positions of guanine and adenine.[5] While the O6-methylguanine (O6-meG) lesion is highly cytotoxic, resistance is common and often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5][6]

Rationale for Combination Therapy

The combination of this compound with Temozolomide is based on the principle of chemo-sensitization. By inhibiting PARP-mediated repair of DNA lesions induced by TMZ, this compound can potentiate the cytotoxic effects of the alkylating agent.[2][7] This strategy is not only applicable to HR-deficient tumors but can also sensitize HR-proficient tumors to TMZ.[3][4] The inhibition of PARP prevents the efficient repair of TMZ-induced DNA adducts, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[8][9] Preclinical studies have demonstrated that this compound synergistically sensitizes HR-proficient cancer xenografts to temozolomide.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its use in combination with Temozolomide, based on preclinical and clinical research contexts.

Table 1: this compound In Vitro Potency and Activity

| Parameter | Value | Cell Lines / Conditions | Reference |

|---|---|---|---|

| PARP1 IC₅₀ | 3.2 nM | Enzyme Assay | [1][2] |

| PARP2 IC₅₀ | 1.9 nM | Enzyme Assay | [1][2] |

| TNKS1 IC₅₀ | 1.6 µM | Enzyme Assay | [1] |

| TNKS2 IC₅₀ | 1.3 µM | Enzyme Assay | [1] |

| Average IC₅₀ | 2.16 µM (Range: 0.12 - 3.64 µM) | Proliferation Assay (11 HR-deficient cancer cell lines) |[1][3] |

Table 2: Example Preclinical Dosing Regimens

| Agent | Dosage | Route | Schedule | Animal Model | Reference |

|---|---|---|---|---|---|

| This compound (MPH) | 40, 80, 160 mg/kg | Oral (p.o.) | Once every other day | Nude mice with V-C8 or MDA-MB-436 xenografts | [1][3] |

| Temozolomide (TMZ) | 75 mg/m² | Oral (p.o.) | Days 1-7 of a 21-day cycle | SCLC Patient-Derived Xenografts (with Olaparib) | [10] |

| Olaparib + TMZ | Olaparib: 200 mg BID; TMZ: 75 mg/m² | Oral (p.o.) | Days 1-7 of a 21-day cycle | Phase I/II Clinical Trial (Relapsed SCLC) | [10] |

| Veliparib + TMZ | Veliparib: 40 mg BID; TMZ: 150-200 mg/m² | Oral (p.o.) | Veliparib: Days 1-7; TMZ: Days 1-5 (28-day cycle) | Phase III Clinical Trial (Glioblastoma) |[11][12] |

Note: Data for TMZ and other PARP inhibitors are provided for context in designing combination studies, as specific this compound/TMZ combination dosing from a single preclinical study was not detailed in the search results.

Signaling and Mechanism of Action

The diagram below illustrates the synergistic mechanism of this compound and Temozolomide.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

1.1. Objective: To quantitatively determine if this compound and Temozolomide act synergistically to inhibit the proliferation of cancer cells (e.g., glioblastoma cell lines like U251 or T98G).

1.2. Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound hydrochloride (MPH)[1]

-

Temozolomide (TMZ)

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

96-well flat-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or ATP-based like CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

-

Synergy analysis software (e.g., CompuSyn or similar)

1.3. Procedure:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and TMZ in DMSO. Store at -20°C or -80°C.[13]

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Drug Dilution Matrix:

-

Prepare serial dilutions of this compound and TMZ in culture medium at 10x the final concentration.

-

Design a dose-response matrix. For example, use 7 concentrations of this compound (e.g., 0.1 µM to 10 µM) and 7 concentrations of TMZ (e.g., 1 µM to 100 µM), including single-agent and combination treatments.[1]

-

-

Treatment: Add 10 µL of the 10x drug dilutions to the appropriate wells. Include vehicle control (DMSO-treated) wells.

-

Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

-

Viability Assessment:

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Calculate the IC₅₀ for each drug alone.

-

Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

2.1. Objective: To evaluate the efficacy of this compound in combination with Temozolomide in suppressing tumor growth in a subcutaneous xenograft mouse model.

2.2. Materials:

-

4-6 week old immunocompromised mice (e.g., athymic Nude or NSG)

-

Tumor cells (e.g., U251 glioblastoma cells)

-

Matrigel (optional, for enhancing tumor take-rate)

-

This compound hydrochloride (MPH)[3]

-

Temozolomide (TMZ)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Vehicle for TMZ (e.g., 0.5% carboxymethylcellulose)

-

Sterile syringes, gavage needles

-

Digital calipers

2.3. Procedure:

-

Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ tumor cells in 100-200 µL of sterile PBS (or PBS/Matrigel mix) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the animals into treatment groups (n=6-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control (oral gavage, daily or as per drug schedules)

-

Group 2: this compound alone (e.g., 80 mg/kg, p.o., once every other day)[3]

-

Group 3: Temozolomide alone (e.g., 50 mg/kg, p.o., daily for 5 days)

-

Group 4: this compound + Temozolomide (dosing as per individual arms)

-

-

Drug Administration:

-

Prepare fresh drug formulations before each administration.

-

Administer this compound by oral gavage.[3]

-

Administer TMZ by oral gavage, typically 1-2 hours before this compound to ensure the DNA damage is present when PARP is inhibited.

-

-

Monitoring:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: V = (X² * Y) / 2, where X is the shorter and Y is the longer dimension.[3]

-

Record mouse body weight twice weekly as a measure of toxicity.

-

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size.[1]

-

-

Endpoint and Tissue Collection: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis.

Protocol 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

3.1. Objective: To confirm the mechanism of action of this compound in vivo by measuring the inhibition of PARP activity (PAR levels) and the accumulation of DNA damage (γH2AX).

3.2. Materials:

-

Tumor tissues collected from the in vivo study (Protocol 2)

-

For PAR ELISA: PARP/PAR ELISA kit, protein extraction buffers

-

For Western Blot: RIPA buffer, protease/phosphatase inhibitors, primary antibodies (anti-PAR, anti-γH2AX, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, SDS-PAGE equipment.

3.3. Procedure A: PAR Level Quantification by ELISA

-

Collect tumor tissues at a specific time point after the final dose (e.g., 2-6 hours post-dose) to capture peak drug effect.[3]

-

Homogenize the tumor tissue in protein extraction buffer provided with the ELISA kit.

-

Determine the total protein concentration using a BCA or Bradford assay.

-

Perform the ELISA according to the manufacturer's instructions to measure the levels of poly(ADP-ribose).

-

Normalize the PAR levels to the total protein amount. A significant reduction in PAR levels in this compound-treated groups compared to the vehicle indicates target engagement.[3]

3.4. Procedure B: γH2AX Level Detection by Western Blot

-

Homogenize tumor tissue in RIPA buffer supplemented with inhibitors.

-

Quantify total protein concentration.

-

Denature 20-30 µg of protein lysate and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibody against γH2AX (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip and re-probe the membrane for a loading control (e.g., β-actin). An increase in the γH2AX signal in the combination group relative to single agents indicates enhanced DNA damage.[3]

Experimental and Logical Workflows

The diagrams below outline a typical experimental workflow for an in vivo study and the logical framework for preclinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound hydrochloride | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 3. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel PARP1/2 inhibitor this compound hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Combination Olaparib and Temozolomide in Relapsed Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of Adding Veliparib to Temozolomide for Patients With MGMT-Methylated Glioblastoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of Adding Veliparib to Temozolomide for Patients With MGMT-Methylated Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes: Mefuparib as a Tool for Studying DNA Damage Repair Pathways

Introduction

Mefuparib hydrochloride (also known as MPH or CVL218) is a potent, orally active, and highly selective inhibitor of Poly(ADP-ribose) Polymerase 1 and 2 (PARP1 and PARP2).[1][2][3][4] PARP enzymes are critical components of the DNA damage response (DDR), playing a central role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][5][6] this compound functions as a substrate-competitive inhibitor, preventing PARP from catalyzing the formation of poly(ADP-ribose) (PAR) chains at sites of DNA damage.[1][7] This inhibition traps PARP on the DNA, blocks the recruitment of other repair factors, and leads to the accumulation of unrepaired SSBs.[5]

When a cell's replication machinery encounters these unrepaired SSBs, they are converted into more cytotoxic DNA double-strand breaks (DSBs).[5] In healthy cells with proficient Homologous Recombination (HR) repair pathways, these DSBs can be effectively repaired. However, in cancer cells with deficiencies in HR genes (such as BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis.[1][7] This principle is known as "synthetic lethality" and forms the basis of this compound's potent anti-cancer activity against HR-deficient tumors.[1][5]

These characteristics make this compound an invaluable tool for researchers studying DDR pathways. It can be used to:

-

Investigate the mechanism of synthetic lethality in various genetic contexts.

-

Probe the interplay between the BER and HR repair pathways.

-

Identify and validate biomarkers of PARP inhibitor sensitivity, such as PAR formation and γH2AX levels.[1][8]